
(R)-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrimidinone core, which is often found in biologically active molecules, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrimidinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidinone intermediate reacts with a piperidine derivative.
Attachment of the Phenylbutanoyl Group: This step involves the acylation of the piperidine nitrogen with a phenylbutanoyl chloride in the presence of a base such as triethylamine.
Dimethylamino Propylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the phenylbutanoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions of pyrimidinone derivatives with biological targets such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of ®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrimidinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- ®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
- (S)-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
- 6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
Uniqueness
The ®-enantiomer of this compound may exhibit different biological activity compared to the (S)-enantiomer due to the chiral nature of the molecule. The presence of the dimethylamino propyl group and the phenylbutanoyl moiety also contributes to its unique chemical and biological properties, distinguishing it from other pyrimidinone derivatives.
属性
分子式 |
C25H37N5O3 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC 名称 |
6-[3-(dimethylamino)propylamino]-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]pyrimidin-4-one |
InChI |
InChI=1S/C25H37N5O3/c1-20(21-8-5-4-6-9-21)16-23(31)29-14-10-25(33,11-15-29)18-30-19-27-22(17-24(30)32)26-12-7-13-28(2)3/h4-6,8-9,17,19-20,26,33H,7,10-16,18H2,1-3H3/t20-/m1/s1 |
InChI 键 |
TUBXUYRVYKPGPU-HXUWFJFHSA-N |
手性 SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NCCCN(C)C)O)C3=CC=CC=C3 |
规范 SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NCCCN(C)C)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
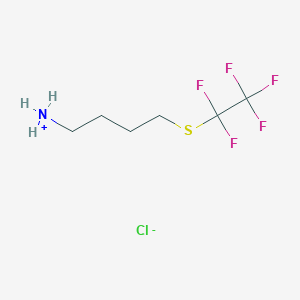
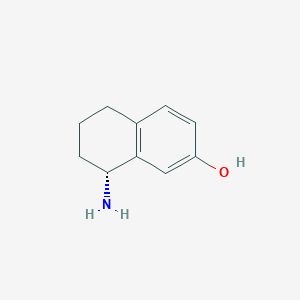
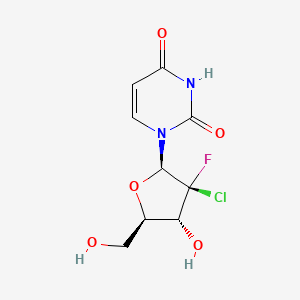
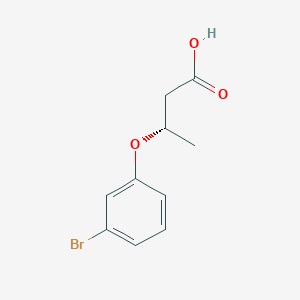
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
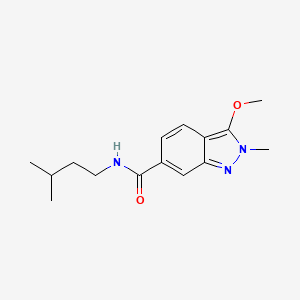


![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)


